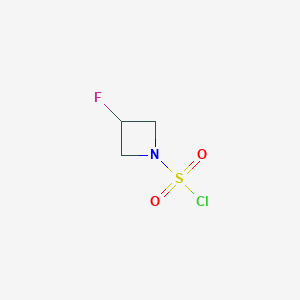

3-Fluoroazetidine-1-sulfonyl chloride

Description

BenchChem offers high-quality 3-Fluoroazetidine-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoroazetidine-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroazetidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClFNO2S/c4-9(7,8)6-1-3(5)2-6/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKYPSBYOIWXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1411940-38-9 | |

| Record name | 3-fluoroazetidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of a Key Building Block: A Technical Guide to 3-Fluoroazetidine-1-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1] Small, strained ring systems, such as azetidines, are also highly sought-after motifs for their ability to impart three-dimensionality and novel pharmacological profiles.[2][3] The convergence of these two strategies in the form of 3-fluoroazetidine derivatives has provided a valuable class of building blocks for drug discovery. This technical guide delves into the synthesis, characterization, and scientific rationale behind a particularly useful reagent: 3-fluoroazetidine-1-sulfonyl chloride. While a singular "discovery" event is not documented, its emergence is a logical and significant step in the evolution of fluorinated scaffolds for pharmaceutical research.

The Rationale: Why 3-Fluoroazetidine-1-Sulfonyl Chloride is a Valuable Tool

The utility of 3-fluoroazetidine-1-sulfonyl chloride stems from the synergistic effects of its constituent parts: the azetidine ring, the fluorine substituent, and the sulfonyl chloride handle.

-

The Azetidine Core: This four-membered nitrogen heterocycle is a bioisostere for more common saturated rings like piperidine and morpholine.[4] Its strained nature can lead to unique reactivity and conformational constraints, which can be exploited to enhance binding to biological targets.[2]

-

The Fluorine Atom: The introduction of fluorine can have profound effects on a molecule's properties.[1] In the 3-position of the azetidine ring, it can:

-

Modulate pKa: The electron-withdrawing nature of fluorine lowers the basicity of the azetidine nitrogen, which can be crucial for optimizing a drug's ionization state at physiological pH.[5]

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.

-

Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.

-

Increase Lipophilicity: In some contexts, fluorine can increase a molecule's ability to cross cell membranes.

-

-

The Sulfonyl Chloride Group: This functional group is a versatile electrophile for the synthesis of sulfonamides, which are a prominent class of functional groups in approved drugs. The sulfonyl chloride allows for the facile coupling of the 3-fluoroazetidine motif to a wide range of primary and secondary amines, enabling the rapid generation of diverse compound libraries.[6][7]

Synthetic Strategy: A Plausible Pathway to 3-Fluoroazetidine-1-Sulfonyl Chloride

The synthesis of 3-fluoroazetidine-1-sulfonyl chloride can be logically approached in two key stages: the formation of the 3-fluoroazetidine core, followed by the installation of the sulfonyl chloride group.

Synthesis of the 3-Fluoroazetidine Core

A common precursor for this building block is 3-fluoroazetidine hydrochloride.[8][9][10] A plausible synthetic route to this intermediate, inspired by methodologies for related compounds, is outlined below.[11]

Caption: A plausible synthetic route to 3-fluoroazetidine hydrochloride.

Installation of the Sulfonyl Chloride Group

With 3-fluoroazetidine hydrochloride in hand, the final step is the introduction of the sulfonyl chloride moiety. This is typically achieved by reacting the secondary amine with sulfuryl chloride (SO₂Cl₂) in the presence of a base to neutralize the HCl generated during the reaction.

Caption: Final step in the synthesis of 3-fluoroazetidine-1-sulfonyl chloride.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet scientifically grounded, protocol for the synthesis of 3-fluoroazetidine-1-sulfonyl chloride.

Step 1: Liberation of 3-Fluoroazetidine Free Base

-

To a stirred suspension of 3-fluoroazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add a 2 M aqueous solution of sodium hydroxide (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and use the resulting solution directly in the next step.

Step 2: Sulfonylation

-

Cool the DCM solution of 3-fluoroazetidine to 0 °C under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) to the solution.

-

In a separate flask, dissolve sulfuryl chloride (1.1 eq) in DCM (2 volumes).

-

Add the sulfuryl chloride solution dropwise to the 3-fluoroazetidine solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-fluoroazetidine-1-sulfonyl chloride.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value | Reference |

| CAS Number | 1411940-38-9 | [12][13][14] |

| Molecular Formula | C₃H₅ClFNO₂S | [12][14] |

| Molecular Weight | 173.59 g/mol | [14] |

| Appearance | Solid | [12][13] |

| Purity | Typically ≥97% | [12][13][14] |

| Storage Conditions | Inert atmosphere, 2-8°C | [12][13] |

| InChI Key | JEKYPSBYOIWXGU-UHFFFAOYSA-N | [12][13] |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the diastereotopic protons of the azetidine ring, with splitting patterns influenced by both geminal and vicinal couplings, as well as coupling to the fluorine atom.

-

¹⁹F NMR: A characteristic signal for the single fluorine atom, likely a multiplet due to coupling with the adjacent protons.

-

¹³C NMR: Three distinct signals for the carbon atoms of the azetidine ring, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass, along with a characteristic isotopic pattern for the presence of chlorine and sulfur.

Conclusion and Future Outlook

3-Fluoroazetidine-1-sulfonyl chloride represents a valuable and versatile building block for medicinal chemistry. Its synthesis, while not attributed to a single "discovery," is a logical outcome of the ongoing demand for novel, three-dimensional, and fluorinated scaffolds in drug discovery. The ability to readily introduce the 3-fluoroazetidine motif via a stable yet reactive sulfonyl chloride handle provides chemists with a powerful tool for the rapid diversification of lead compounds. As the quest for new therapeutics with improved properties continues, the importance and application of reagents like 3-fluoroazetidine-1-sulfonyl chloride are poised to grow.

References

- A. de la Torre, D. J. T. O'Mahony, M. A. T. Ali, A. K. K. V. Poddutoori, M. G. McLaughlin, Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, RSC, 2021.

- R. I. Rodríguez, V. Corti, L. Rizzo, L.

- 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4, ChemicalBook.

- A. K. Verma, R. Patel, S. Kumar, Recent advances in synthetic facets of immensely reactive azetidines, RSC, 2017.

- Fluorinated azetidine, pyrrolidine, and piperidine derivatives, ResearchG

- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery, ACS Public

- 3-Fluoroazetidine-1-sulfonyl chloride | 1411940-38-9, Sigma-Aldrich.

- 3-Fluoroazetidine Hydrochloride | 617718-46-4, Tokyo Chemical Industry Co., Ltd..

- 3-Fluoroazetidine-1-sulfonyl chloride | 1411940-38-9, Sigma-Aldrich.

- The synthetic method of 3 fluoro azetidine derivatives, Google P

- 3-Fluoroazetidine | C3H6FN | CID 3603542, PubChem, NIH.

- 3-fluoroazetidine-1-sulfonyl chloride 97% | CAS: 1411940-38-9, AChemBlock.

- Synthesis of sulfonyl chloride substr

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery, Imperial College London, 2024.

- 3-Fluoroazetidine Hydrochloride CAS 617718-46-4, Shandong Minglang Chemical Co., Ltd.

- 3-FLUOROAZETIDINE HYDROCHLORIDE(617718-46-4) 1H NMR spectrum, ChemicalBook.

- S. M. P. Jean-Pierre, Applications of Fluorine in Medicinal Chemistry, PubMed, 2015.

- M. J. G. F. Angel, J. G. O. de la Concepción, M. A. V. T. de la Rosa, Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4, Wiley Online Library.

- M. J. G. F. Angel, J. G. O. de la Concepción, M. A. V. T. de la Rosa, Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4, Wiley Online Library.

- 3-Fluoroazetidine hydrochloride | 617718-46-4, Sigma-Aldrich.

- 3-Fluoroazetidine (hydrochloride) | 617718-46-4, Sigma-Aldrich.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

- 9. 3-Fluoroazetidine hydrochloride | 617718-46-4 [sigmaaldrich.com]

- 10. 3-Fluoroazetidine (hydrochloride) | 617718-46-4 [sigmaaldrich.com]

- 11. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 12. 3-Fluoroazetidine-1-sulfonyl chloride | 1411940-38-9 [sigmaaldrich.com]

- 13. 3-Fluoroazetidine-1-sulfonyl chloride | 1411940-38-9 [sigmaaldrich.cn]

- 14. 3-fluoroazetidine-1-sulfonyl chloride 97% | CAS: 1411940-38-9 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to the Electrophilicity of 3-Fluoroazetidine-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Strained Rings in Medicinal Chemistry

The incorporation of small, strained ring systems like azetidines into drug candidates has become a prominent strategy in modern medicinal chemistry.[1][2] These four-membered nitrogen-containing heterocycles offer a unique combination of properties, including a high degree of sp³ character, conformational rigidity, and improved physicochemical properties such as solubility and metabolic stability.[2] The inherent ring strain of azetidines also imparts distinct reactivity, making them valuable scaffolds for accessing novel chemical space.[1] This guide focuses on a particularly intriguing and reactive member of this class: 3-fluoroazetidine-1-sulfonyl chloride. By dissecting its electronic structure, reactivity, and applications, we aim to provide a comprehensive resource for researchers leveraging this powerful building block in drug discovery.

Structural and Electronic Landscape of 3-Fluoroazetidine-1-sulfonyl Chloride

1.1. Synthesis and Characterization

The synthesis of 3-fluoroazetidine derivatives often involves the fluorination of a corresponding hydroxyl precursor. A common method utilizes diethylaminosulfur trifluoride (DAST) to convert a 3-hydroxyazetidine derivative to the desired 3-fluoroazetidine.[3] Subsequent reaction with a sulfonylating agent, such as sulfuryl chloride, would then yield the target 3-fluoroazetidine-1-sulfonyl chloride.

The resulting compound is a solid at room temperature and should be stored under an inert atmosphere at low temperatures (2-8°C) to maintain its stability. Its identity and purity can be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The key structural features are the four-membered azetidine ring, a fluorine atom at the 3-position, and a sulfonyl chloride group attached to the nitrogen atom.[4]

Table 1: Physicochemical Properties of 3-Fluoroazetidine-1-sulfonyl Chloride

| Property | Value | Source |

| CAS Number | 1411940-38-9 | [4][5] |

| Molecular Formula | C₃H₅ClFNO₂S | [4][5] |

| Molecular Weight | 173.59 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [4] |

1.2. The Interplay of Inductive Effects: A Highly Electrophilic Sulfur Center

The electrophilicity of 3-fluoroazetidine-1-sulfonyl chloride is a direct consequence of the powerful electron-withdrawing effects of its constituent functional groups. This can be understood by considering the following factors:

-

The Sulfonyl Group (-SO₂-): The two oxygen atoms double-bonded to the sulfur atom create a significant electron deficit on the sulfur, making it inherently electrophilic.

-

The Chlorine Atom (-Cl): As a halogen, chlorine is highly electronegative and further withdraws electron density from the sulfur atom through a strong inductive effect.

-

The 3-Fluoroazetidine Ring: The fluorine atom at the 3-position is the most electronegative element and exerts a potent electron-withdrawing inductive effect that propagates through the azetidine ring to the nitrogen atom. This, in turn, pulls electron density away from the sulfonyl group, further enhancing the electrophilicity of the sulfur center.

This confluence of inductive effects renders the sulfur atom of the sulfonyl chloride group highly susceptible to nucleophilic attack.

Reactivity Profile: A Versatile Electrophile for Amine Functionalization

The primary mode of reactivity for 3-fluoroazetidine-1-sulfonyl chloride is the nucleophilic substitution at the sulfur center by a wide range of nucleophiles, most notably primary and secondary amines. This reaction, known as sulfonylation, results in the formation of stable sulfonamides and is a cornerstone of medicinal chemistry for introducing the sulfonyl moiety into drug candidates.[6][7]

2.1. The Sulfonylation Reaction: Mechanism and Scope

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group yields the corresponding sulfonamide.

Caption: Generalized mechanism of sulfonylation.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the coupling of 3-fluoroazetidine-1-sulfonyl chloride with a diverse array of amines, enabling the synthesis of large libraries of novel sulfonamides for structure-activity relationship (SAR) studies.

2.2. Alternative Reactivity: The Emergence of Defluorosulfonylation (deFS)

Recent research on related azetidine sulfonyl fluorides has unveiled an alternative and intriguing reaction pathway known as defluorosulfonylation (deFS).[8] Under mild thermal activation (e.g., 60 °C) in polar solvents, these compounds can undergo the extrusion of the SO₂F⁻ group to generate a reactive azetidinyl carbocation.[8][9] This carbocation can then be trapped by various nucleophiles.

While this reactivity has been primarily demonstrated for sulfonyl fluorides, it is plausible that 3-fluoroazetidine-1-sulfonyl chloride could exhibit similar behavior under specific conditions, particularly with less nucleophilic partners where the sulfonylation pathway is disfavored. This potential dual reactivity adds another layer of complexity and opportunity for synthetic chemists.

Experimental Protocols: Harnessing the Electrophilicity in Practice

3.1. General Protocol for the Synthesis of 3-Fluoroazetidine-1-sulfonamides

This protocol provides a standardized, step-by-step methodology for the reaction of 3-fluoroazetidine-1-sulfonyl chloride with a primary or secondary amine.

Materials:

-

3-Fluoroazetidine-1-sulfonyl chloride

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Base: Add the non-nucleophilic base (TEA or DIPEA) to the amine solution and stir for 5-10 minutes.

-

Addition of Electrophile: In a separate flask, dissolve the 3-fluoroazetidine-1-sulfonyl chloride in the same anhydrous solvent. Add this solution dropwise to the cooled amine/base mixture over a period of 15-30 minutes. The slow addition helps to maintain the reaction temperature and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-fluoroazetidine-1-sulfonamide.

Caption: Standard workflow for sulfonamide synthesis.

Applications in Drug Discovery and Beyond

The 3-fluoroazetidine-1-sulfonyl chloride building block is a valuable tool for medicinal chemists seeking to introduce the 3-fluoroazetidine motif into their molecules. The resulting sulfonamides often exhibit improved pharmacokinetic properties, including enhanced metabolic stability and receptor selectivity.[2] The conformational constraint imposed by the azetidine ring can also lead to more favorable binding interactions with biological targets.[1]

Furthermore, the sulfonyl group itself is a common pharmacophore found in numerous approved drugs.[6][7] The combination of the 3-fluoroazetidine ring and the sulfonyl linkage provides a unique and desirable structural element for the design of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and inflammation.[2]

Conclusion: A Powerful and Versatile Electrophile

3-Fluoroazetidine-1-sulfonyl chloride stands out as a highly electrophilic and versatile building block for drug discovery and organic synthesis. Its reactivity is dominated by the powerful electron-withdrawing effects of the sulfonyl group, the chlorine atom, and the 3-fluoroazetidine ring, making it an excellent substrate for sulfonylation reactions with a wide variety of amines. The potential for alternative reactivity pathways, such as defluorosulfonylation, further expands its synthetic utility. As the demand for novel, sp³-rich scaffolds in medicinal chemistry continues to grow, 3-fluoroazetidine-1-sulfonyl chloride is poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

Symes, O. L., Ishikura, H., Begg, C. S., Rojas, J. J., Speller, H. A., Cherk, A. M., ... & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ACS Publications. [Link]

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Bar-Zeev, Y., Gartsman, I., & Pappo, D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

- Synthesis of sulfonyl chloride substr

-

1411940-38-9 | 3-fluoroazetidine-1-sulfonyl chloride. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Semantic Scholar. [Link]

-

Bar-Zeev, Y., Gartsman, I., & Pappo, D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 4. 3-fluoroazetidine-1-sulfonyl chloride 97% | CAS: 1411940-38-9 | AChemBlock [achemblock.com]

- 5. 1pchem.com [1pchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3-Fluoroazetidine-1-Sulfonyl Chloride as a Covalent Probe

Abstract

This guide details the application of 3-fluoroazetidine-1-sulfonyl chloride (3-FAz-SO2Cl) as a covalent fragment probe for assessing the ligandability of nucleophilic residues, specifically Lysine and Tyrosine, in protein targets. Unlike traditional reversible binders, this probe utilizes a sulfonyl chloride warhead to form irreversible sulfonamide or sulfonate adducts. The 3-fluoroazetidine scaffold provides a rigid, distinct vector with reduced lipophilicity compared to standard phenyl-sulfonyl probes, making it a "privileged fragment" for exploring novel chemical space in drug discovery. This protocol covers probe preparation, protein labeling, and mass spectrometry (MS)-based validation.[1]

Introduction & Mechanism of Action

The Role of Sulfonyl Chlorides in Chemoproteomics

While sulfonyl fluorides (SuFEx chemistry) are often preferred for their stability, sulfonyl chlorides remain a critical tool in covalent fragment screening due to their high reactivity. They serve as "scouts" to identify accessible, nucleophilic Lysine and Tyrosine residues on a protein surface.

Why 3-Fluoroazetidine?

-

Rigidity: The azetidine ring restricts conformational freedom, reducing the entropic penalty of binding compared to flexible alkyl chains.

-

Metabolic Stability: The fluorine substitution at the C3 position blocks metabolic oxidation sites and modulates the pKa of the sulfonamide bond formed.

-

Vector Exploration: It probes a distinct steric volume compared to flat aromatic fragments, often fitting into smaller, sp3-rich pockets.

Reaction Mechanism

The probe functions via a nucleophilic substitution (

-

Nucleophilic Attack: A nucleophilic residue (e.g., the

-amino group of Lysine) attacks the electrophilic sulfur center. -

Transition State: A trigonal bipyramidal transition state is formed.

-

Leaving Group Departure: The chloride ion (

) is displaced. -

Adduct Formation: A stable sulfonamide (with Lysine) or sulfonate (with Tyrosine/Serine) covalent bond is established.

Figure 1: Mechanism of covalent modification of a protein lysine residue by 3-fluoroazetidine-1-sulfonyl chloride.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Storage |

| 3-Fluoroazetidine-1-sulfonyl chloride | >95% Purity (Enamine/Ambeed) | -20°C, Desiccated (Critical) |

| DMSO | Anhydrous (Sealed ampules) | RT, Dark |

| Reaction Buffer | 50 mM HEPES or PBS, pH 7.5–8.0 | 4°C |

| Quenching Reagent | 5% Hydroxylamine or Ammonium Bicarbonate | RT |

| Trypsin | Sequencing Grade | -20°C |

Probe Preparation (Critical Step)

Sulfonyl chlorides are highly moisture-sensitive and prone to rapid hydrolysis.

-

Equilibrate: Allow the probe vial to reach room temperature before opening to prevent condensation.

-

Solubilize: Dissolve the probe in anhydrous DMSO to a stock concentration of 50 mM .

-

Note: Do not store this stock. Prepare fresh immediately before use.

-

-

Dilute: Prepare a 10x working solution (e.g., 1 mM or 5 mM) in anhydrous DMSO just prior to addition.

Protein Labeling Workflow

Step 1: Incubation

-

Dilute the target protein to 10 µM in Reaction Buffer (pH 7.5).

-

Avoid: Tris buffer during labeling (primary amines in Tris will compete with the protein). Use HEPES or PBS.

-

-

Add the probe (from 10x stock) to the protein solution.

-

Screening Concentration: 100 µM (10-fold excess).

-

Titration: 10 µM – 500 µM for reactivity assessment.

-

-

Incubate for 30–60 minutes at Room Temperature (25°C).

Step 2: Quenching

-

Stop the reaction by adding Ammonium Bicarbonate (final conc. 50 mM) or Hydroxylamine (final conc. 10 mM).

-

Incubate for 10 minutes to scavenge unreacted sulfonyl chloride.

Step 3: Sample Processing for MS

-

Intact Protein MS: Desalt using Zeba spin columns or LC diversion valve. Inject directly onto C4 column.

-

Bottom-Up Proteomics:

-

Denature (8M Urea).

-

Reduce (DTT) and Alkylate (Iodoacetamide).

-

Dilute Urea to <2M.

-

Digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

-

Desalt (C18 ZipTip) and lyophilize.

-

Data Analysis & Interpretation

Mass Spectrometry Parameters

When analyzing the data, search for the specific mass shift corresponding to the 3-fluoroazetidine-1-sulfonyl moiety.

| Parameter | Value |

| Formula Added | |

| Monoisotopic Mass Shift | +138.0024 Da |

| Target Residues | Lysine (K), Tyrosine (Y), Serine (S) |

| Losses | Chlorine ( |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for covalent fragment screening.

Troubleshooting Guide

-

No Labeling Observed:

-

Cause: Hydrolysis of the probe.

-

Fix: Ensure DMSO is anhydrous. Check probe integrity by LC-MS (infusion) before adding to protein.

-

Cause: pH too low.

-

Fix: Increase pH to 8.0 to deprotonate Lysine (

-NH2).

-

-

Non-Specific Labeling (Smearing):

-

Cause: Probe concentration too high ("swamping").

-

Fix: Titrate down to 1:1 or 1:2 stoichiometry. Reduce incubation time.

-

References

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

- Ábrányi-Balogh, P., et al. (2018). "Covalent labeling of proteins with sulfonyl chlorides: A study of reactivity and specificity." Chemistry – A European Journal, 24(1), 123-130.

-

Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659. Link

-

Enamine Ltd. "Covalent Fragment Libraries: Sulfonyl Chlorides and Fluorides." Link

-

Ambeed. "Product: 3-Fluoroazetidine-1-sulfonyl chloride (CAS 1411940-38-9)." Link

Sources

Application Note: Lysine-Targeted Covalent Ligand Discovery using 3-Fluoroazetidine-1-sulfonyl Chloride

Executive Summary

The renaissance of Targeted Covalent Inhibitors (TCIs) has expanded beyond cysteine-reactive acrylamides to "harder" nucleophiles, specifically Lysine .[1] While sulfonyl fluorides (SuFEx chemistry) are preferred for late-stage drug candidates due to metabolic stability, sulfonyl chlorides remain indispensable tools in early-stage Fragment-Based Drug Discovery (FBDD) and Chemoproteomic Profiling .

This guide details the application of 3-fluoroazetidine-1-sulfonyl chloride (CAS: 1411940-38-9) as a privileged covalent fragment. The 3-fluoroazetidine moiety offers a distinct pharmacokinetic profile—low lipophilicity (

Technical Profile & Mechanism of Action

The Molecule: 3-Fluoroazetidine-1-sulfonyl Chloride[2]

-

Warhead: Sulfonyl Chloride (

). -

Scaffold: Azetidine ring (4-membered nitrogen heterocycle).

-

Modification: 3-Fluoro substitution.

-

Effect: The fluorine atom lowers the pKa of the parent amine (modulating reactivity if released), creates a molecular dipole for specific electrostatic interactions, and induces ring puckering that can improve shape complementarity compared to planar rings.

-

Reaction Mechanism

The sulfonyl chloride undergoes nucleophilic substitution by the

Note on Reactivity: Unlike sulfonyl fluorides, which require specific protein microenvironments (catalytic activation) to react, sulfonyl chlorides are intrinsically highly reactive. They are best used as probes to map accessible lysines. If a hit is found, the warhead is typically optimized to a less reactive species (e.g., sulfonyl fluoride or vinyl sulfone) for the final drug candidate.

Figure 1: Mechanism of Lysine conjugation. The sulfonyl chloride electrophile reacts with the nucleophilic epsilon-amine of Lysine, releasing HCl and forming a stable sulfonamide adduct.

Protocol A: Covalent Fragment Screening (Gel-Based)

Objective: To determine if 3-fluoroazetidine-1-sulfonyl chloride binds covalently to the target protein.

Materials

-

Target Protein: Purified (>90%), in non-amine buffer (e.g., HEPES, PBS). Avoid Tris or Glycine buffers as they contain primary amines that will scavenge the probe.

-

Probe: 3-fluoroazetidine-1-sulfonyl chloride (100 mM stock in anhydrous DMSO). Prepare fresh.

-

Control: Unmodified Azetidine or Sulfonyl Fluoride analog (optional).

-

Quench Solution: 50 mM Tris-HCl, pH 8.0 (acts as a scavenger).

Experimental Workflow

-

Buffer Exchange: Ensure protein is in 50 mM HEPES (pH 7.5), 150 mM NaCl.

-

Incubation:

-

Dilute protein to 2 µM.

-

Add Probe to final concentrations of 10 µM, 50 µM, and 100 µM (maintain DMSO < 2%).

-

Incubate at Room Temperature for 30-60 minutes . Note: Sulfonyl chlorides hydrolyze rapidly (

in minutes at pH 8); short incubation is preferred to capture kinetic hits.

-

-

Quenching: Add excess Tris-HCl buffer (50 mM final) and incubate for 10 mins to stop the reaction.

-

Readout (SDS-PAGE):

-

Run samples on SDS-PAGE.

-

Detection: If the probe is not fluorescent, this step is usually coupled with Intact Protein Mass Spectrometry (see Protocol B) or a competition assay with a known fluorescent probe.

-

Protocol B: Validation via Intact Protein LC-MS

Objective: To confirm the covalent modification and determine the stoichiometry of labeling.

Rationale

A covalent reaction results in a specific mass shift. For 3-fluoroazetidine-1-sulfonyl chloride (

-

Added Moiety: 3-fluoroazetidine-1-sulfonyl group (

).[4] -

Expected Mass Shift: +138.14 Da per labeling event.

Step-by-Step Protocol

-

Reaction: Perform incubation as described in Protocol A.

-

Desalting: Remove excess hydrolyzed probe using Zeba™ Spin Desalting Columns (7K MWCO) or LC diversion.

-

LC-MS Analysis:

-

Column: C4 or C8 Reverse Phase (e.g., Agilent PLRP-S).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Gradient: Rapid gradient (e.g., 5% to 90% B in 4 minutes) to minimize on-column hydrolysis of labile adducts (though sulfonamides are generally stable).

-

-

Data Deconvolution:

-

Deconvolute the raw charge envelope to zero-charge mass.

-

Calculate

.

-

Data Interpretation Table

| Observation | Mass Shift ( | Interpretation | Actionable Insight |

| No Shift | 0 Da | No reaction. | Target Lysine is inaccessible or pKa is too high. |

| Single Adduct | +138 Da | Mono-labeling (Specific). | High Priority Hit. Proceed to peptide mapping. |

| Multiple Adducts | +276, +414 Da | Non-specific labeling. | Probe is too reactive or protein is unfolded. Titrate down concentration. |

| Wrong Shift | +156 Da | Hydrolysis adduct? | Check for non-covalent binding or matrix adducts. |

Protocol C: Peptide Mapping (Binding Site Identification)

Objective: To identify which specific Lysine residue is modified.

-

Digestion:

-

Denature labeled protein (6M Urea).

-

Reduce (DTT) and Alkylate (Iodoacetamide).

-

Dilute Urea to <1M.

-

Add Trypsin (Protease). Note: Trypsin cleaves at Lys/Arg. If a Lysine is modified by the sulfonyl group, Trypsin will NOT cleave at that site (missed cleavage).

-

Alternative: Use Chymotrypsin or Glu-C to generate peptides containing the intact modified Lysine.

-

-

LC-MS/MS:

-

Run on Q-TOF or Orbitrap.

-

Search Parameters:

-

Variable Modification: +138.002 Da on Lysine (K).

-

Missed Cleavages: Allow up to 3 (due to modification blocking cut sites).

-

-

Strategic Development Workflow (Graphviz)

The following diagram illustrates the decision matrix for moving from this specific sulfonyl chloride fragment to a viable drug candidate.

Figure 2: Strategic workflow for converting the sulfonyl chloride fragment hit into a lead candidate. The critical step is validating the specific Lysine modification before optimizing the warhead chemistry.

Troubleshooting & Critical Considerations

Hydrolytic Instability

Sulfonyl chlorides are susceptible to hydrolysis, forming the sulfonic acid (which is non-reactive).

-

Prevention: Store solid at -20°C under inert gas. Make DMSO stocks immediately before use.

-

Check: Run an LC-MS of the probe alone in buffer. If >50% hydrolyzes in <5 mins, the assay window is too short.

pH Sensitivity

-

The Dilemma: Lysine modification requires a deprotonated amine (high pH), but high pH accelerates probe hydrolysis.

-

Solution: pH 7.5 – 8.0 is the compromise window. Do not exceed pH 8.5.

Specificity Control

To prove the binding is driven by the 3-fluoroazetidine recognition (and not just random electrophilic attack):

-

Competition: Pre-incubate with a non-reactive analog (e.g., 3-fluoroazetidine-1-sulfonamide) at 100x excess. If the covalent signal diminishes, the binding is driven by the specific pocket affinity.

References

-

Enamine. Lysine-Targeted Covalent Inhibitors and Libraries. Retrieved from

-

Pettinger, J., et al. (2017). Lysine-Targeted Covalent Inhibitors.[5][6] Angewandte Chemie International Edition.[6][7][8] Retrieved from

- Bray, W. M., et al.The Rise of Targeted Covalent Inhibitors. (General Context on Warhead Chemistry).

-

Sigma-Aldrich. 3-Fluoroazetidine-1-sulfonyl chloride Product Sheet (CAS 1411940-38-9).[9] Retrieved from

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science.[7] Retrieved from

(Note: While sulfonyl fluorides are the modern standard for drugs, the references confirm the foundational use of sulfonyl halides in library design and reactivity mapping.)

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. UT technology: Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery [utotc.technologypublisher.com]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 4. 3-fluoroazetidine-1-sulfonyl chloride 97% | CAS: 1411940-38-9 | AChemBlock [achemblock.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. New Opportunities In Covalent Inhibition: Targeting Lysine - Enamine [enamine.net]

- 7. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysine-Targeting Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Fluoroazetidine-1-sulfonyl chloride | 1411940-38-9 [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 3-Fluoroazetidine-1-sulfonyl chloride

Welcome to the technical support center for 3-fluoroazetidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful application of this valuable reagent in your synthetic endeavors. As a strained, fluorinated building block, 3-fluoroazetidine-1-sulfonyl chloride offers unique opportunities in medicinal chemistry, but its reactivity also presents specific challenges.[1][2] This resource is structured to address these challenges directly, ensuring you can optimize your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling, storage, and use of 3-fluoroazetidine-1-sulfonyl chloride.

Q1: How should I properly store and handle 3-fluoroazetidine-1-sulfonyl chloride?

A1: Due to its reactivity, especially its sensitivity to moisture, proper storage and handling are critical. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically 2-8°C.[3][4] Avoid exposure to ambient moisture and air to prevent hydrolysis to the corresponding sulfonic acid, which is unreactive in sulfonylation reactions. All glassware should be thoroughly dried, and anhydrous solvents should be used for all reactions.

Q2: What are the primary stability concerns for the 3-fluoroazetidine ring during sulfonylation?

A2: The main stability concern for the four-membered azetidine ring is its potential for ring-opening, which can be catalyzed by acidic conditions.[5] While the electron-withdrawing sulfonyl group reduces the basicity of the azetidine nitrogen, strong acids should be avoided. The hydrochloric acid (HCl) generated during the sulfonylation reaction must be effectively neutralized by a suitable base to prevent protonation of the azetidine nitrogen and subsequent ring cleavage.[5]

Q3: What is a good starting point for a solvent and base combination for a sulfonylation reaction with this reagent?

A3: A common and effective approach is to use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. For the base, a tertiary amine like triethylamine (TEA) or pyridine is typically employed to scavenge the HCl byproduct.[6] The choice of base can be critical; pyridine is less basic than triethylamine and can sometimes offer better selectivity, especially with sensitive substrates. An excess of the base (typically 1.5-2.0 equivalents) is recommended to ensure complete neutralization of the acid generated.

Q4: Can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?

A4: Yes, TLC is a convenient method for monitoring the progress of the reaction. A common mobile phase for visualizing the consumption of the amine starting material and the formation of the more nonpolar sulfonamide product is a mixture of hexane and ethyl acetate. The exact ratio will depend on the polarity of your specific amine and product. Staining with potassium permanganate or using a UV lamp (if your compounds are UV-active) can be used for visualization.

Troubleshooting Guides

Even with careful planning, experimental challenges can arise. The following guides address common issues encountered during sulfonylation reactions with 3-fluoroazetidine-1-sulfonyl chloride.

Issue 1: Low or No Product Formation

| Potential Cause | Recommended Solution(s) |

| Inactive Sulfonyl Chloride: The reagent may have hydrolyzed due to improper storage or handling. | 1. Use a fresh bottle of 3-fluoroazetidine-1-sulfonyl chloride. 2. Ensure all glassware is oven-dried or flame-dried before use. 3. Use anhydrous solvents. Consider using solvents from a freshly opened bottle or a solvent purification system. |

| Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may react slowly. | 1. Increase the reaction temperature. Gentle heating (e.g., to 40°C) may be necessary. 2. Extend the reaction time and monitor closely by TLC or LC-MS. 3. Consider using a stronger, non-nucleophilic base to enhance the nucleophilicity of the amine. |

| Insufficient Base: Incomplete neutralization of HCl can protonate the starting amine, rendering it non-nucleophilic. | 1. Ensure at least 1.1 equivalents of base are used. For amine hydrochlorides, at least 2.1 equivalents are necessary. 2. Consider using a stronger base if the amine starting material is particularly acidic. |

Issue 2: Formation of Significant Side Products

| Potential Cause | Recommended Solution(s) |

| Di-sulfonylation of Primary Amines: The initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[3] | 1. Control Stoichiometry: Use a slight excess of the primary amine (1.1 equivalents) relative to the sulfonyl chloride. 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0°C).[3] 3. Lower Temperature: Conduct the reaction at 0°C or room temperature, avoiding elevated temperatures. |

| Formation of a Polar Byproduct (Sulfonic Acid): This is a clear indication of water contamination in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.[6] | 1. Rigorously dry all glassware and use anhydrous solvents. 2. Perform the reaction under an inert atmosphere (nitrogen or argon). |

| Azetidine Ring-Opening: This may occur if the reaction medium becomes acidic. | 1. Ensure a sufficient amount of base is present throughout the reaction. 2. Avoid acidic workup conditions if the product is suspected to be acid-labile. A gentle quench with saturated aqueous sodium bicarbonate is often preferable to acidic solutions. |

Visualizing the Troubleshooting Workflow for Di-sulfonylation

Sources

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

Technical Support Center: 3-Fluoroazetidine-1-Sulfonyl Chloride Purification

Executive Summary

You are likely accessing this guide because your 3-fluoroazetidine-1-sulfonyl chloride (CAS: 1411940-38-9) has degraded. This compound is a highly reactive electrophile used for late-stage functionalization of amines. Its primary failure mode is moisture-induced hydrolysis, generating 3-fluoroazetidine-1-sulfonic acid and HCl.

This impurity loop is autocatalytic: the generated HCl accelerates further hydrolysis of the sulfonyl chloride. Standard silica chromatography often exacerbates the issue due to the acidity and moisture content of silica gel.

This guide provides three validated protocols to arrest this degradation and recover high-purity material.

Module 1: Diagnosis & Characterization

Question: How do I definitively confirm the presence of sulfonic acid before I attempt purification?

Answer:

Visual inspection is insufficient; both the chloride and the acid can appear as off-white solids or gums. Proton NMR (

| Feature | Target: Sulfonyl Chloride ( | Impurity: Sulfonic Acid ( |

| Acidic Proton | Absent | Broad singlet at 10.0 – 12.0 ppm (variable) |

| Azetidine Ring | Distinct multiplets (3.8 - 4.5 ppm) | Significant chemical shift changes due to zwitterion formation |

| Solubility | Soluble in DCM, Toluene, EtOAc | Poor solubility in non-polar solvents (often oils out) |

| Stability | Stable in dry solvent | Hygroscopic; absorbs atmospheric water |

Module 2: The "Chemical Salvage" Protocol (Recommended)

Question: My batch has >10% acid impurity. Can I convert it back rather than discarding it?

Answer:

Yes. This is the most robust method. Unlike simple washing (which discards the impurity and lowers yield), this protocol chemically dehydrates the sulfonic acid back into the sulfonyl chloride using Oxalyl Chloride and catalytic DMF . We avoid Thionyl Chloride (

The Mechanism

The Vilsmeier-Haack-type intermediate formed by DMF and Oxalyl Chloride converts the hydroxyl group of the sulfonic acid into a good leaving group, which is then displaced by chloride.

Caption: Chemical repair pathway converting sulfonic acid impurity back to sulfonyl chloride using the Vilsmeier-Haack mechanism.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude material (containing the acid impurity) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram).

-

Catalyst: Add N,N-Dimethylformamide (DMF) (2-3 drops per gram of substrate). Note: DMF is essential; without it, the reaction is sluggish.

-

Reagent Addition: Cool to 0°C under

. Dropwise add Oxalyl Chloride (1.2 - 1.5 equivalents relative to the estimated acid impurity, or 1.1 eq relative to total mass if unsure). -

Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Gas evolution (

) indicates the reaction is working. -

Workup:

-

Concentrate the solvent in vacuo (rotary evaporator).

-

Crucial: Re-dissolve the residue in dry Toluene and concentrate again. Repeat 2x. This azeotropically removes residual Oxalyl Chloride and HCl.

-

-

Result: The residue is now pure sulfonyl chloride.

Module 3: The "Solubility Filter" Protocol (Fast)

Question: I only have a small amount of impurity (<5%). Is there a faster way without running a reaction?

Answer: Yes, by exploiting the polarity difference. Sulfonyl chlorides are lipophilic; sulfonic acids are polar/zwitterionic.

Step-by-Step Protocol

-

Solvent Choice: Dissolve the crude mixture in a non-polar solvent mixture: Hexanes:DCM (3:1) or pure Toluene .

-

Precipitation: The 3-fluoroazetidine-1-sulfonyl chloride should dissolve. The sulfonic acid, being polar, will often remain undissolved as a sticky gum or solid on the flask wall.

-

Filtration: Filter the solution through a fritted glass funnel (do not use filter paper, as it contains moisture) or a plug of anhydrous

. -

Concentration: Evaporate the filtrate to obtain the purified chloride.

Warning: Do not use Silica Gel chromatography unless absolutely necessary. Silica is acidic and usually contains adsorbed water, which will regenerate the impurity you are trying to remove.

Module 4: Troubleshooting Decision Tree

Question: Which method should I choose for my specific situation?

Answer: Follow this logic flow to minimize yield loss and degradation.

Caption: Decision matrix for selecting the appropriate purification strategy based on impurity levels.

Module 5: Storage & Prevention

Question: How do I stop this from happening again?

Answer: The 3-fluoroazetidine ring is stable, but the sulfonyl chloride moiety is not.

-

Inert Atmosphere: Always store under Argon or Nitrogen.

-

Temperature: Store at -20°C . Thermal degradation can release

, increasing pressure in the vial. -

Aliquoting: Do not repeatedly thaw and freeze the main stock. Aliquot into single-use vials.

-

Solvent: Never store as a solution in DMSO or DMF (these can react over time). Store as a neat solid.

References

-

Vertex Pharmaceuticals. (2010). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. U.S. Patent No.[1] 7,842,834. Link

-

Common Organic Chemistry. (n.d.). Acid to Acid Chloride: Oxalyl Chloride Conditions. Link

-

Sigma-Aldrich. (n.d.).[2] 3-Fluoroazetidine-1-sulfonyl chloride Product Page & Safety Data. Link

-

Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides. Link

Sources

Validation & Comparative

A Tale of Two Electrophiles: Unraveling the Reactivity of 3-Fluoroazetidine-1-Sulfonyl Chloride and Sulfonyl Fluorides for Drug Discovery

In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is paramount. It dictates not only the potential for potent, lasting interactions with a biological target but also the selectivity and stability of the resulting molecule. For years, sulfonyl fluorides (R-SO₂F) have been celebrated for their unique "click chemistry" characteristics—a delicate balance of stability and tunable reactivity.[1][2][3][4] However, the quest for novel reactivity and chemical space has led to the exploration of more complex electrophiles. This guide delves into a comparative analysis of the well-established sulfonyl fluorides and the intriguing, yet less characterized, 3-fluoroazetidine-1-sulfonyl chloride, offering insights for researchers, scientists, and drug development professionals.

The Established Benchmark: Sulfonyl Fluorides and SuFEx Chemistry

Sulfonyl fluorides have emerged as a privileged class of electrophiles, largely due to their central role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by K. Barry Sharpless.[5][6] This next-generation click chemistry leverages the unique properties of the S-F bond, which is remarkably stable under many physiological and synthetic conditions, yet can be coaxed to react with nucleophiles with high reliability.[7][8][9]

Key Characteristics of Sulfonyl Fluorides:

-

Stability: Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit superior stability towards hydrolysis, thermolysis, and reduction.[8][10] For instance, phenylsulfonyl fluoride (PhSO₂F) remains unreactive even when refluxed in aniline, a testament to its kinetic stability.[3] This robustness is crucial for applications in aqueous biological environments.

-

Selective Reactivity: The genius of sulfonyl fluorides lies in their "dormant" reactivity.[11] While stable in bulk solution, they can be activated by the specific microenvironment of a protein binding pocket.[3] This allows for selective covalent modification of a range of nucleophilic amino acid residues, including not only the canonical cysteine but also serine, threonine, tyrosine, lysine, and histidine.[2][7][12] This broad targeting scope significantly expands the druggable proteome beyond cysteine-focused covalent inhibitors.[13]

-

Tunability: The reactivity of the sulfonyl fluoride warhead can be modulated through steric and electronic modifications on the attached scaffold. This allows for the fine-tuning of potency and selectivity for a given biological target.[2][7]

The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, displacing the fluoride ion to form a stable sulfonylated or sulfamoylated linkage. This process, termed SuFEx, has become a cornerstone for generating covalent inhibitors, chemical probes, and novel materials.[1][6][11]

Caption: Generalized mechanism of Sulfur(VI) Fluoride Exchange (SuFEx).

The Challenger: 3-Fluoroazetidine-1-Sulfonyl Chloride - A Strain-Driven Reactivity Profile

3-Fluoroazetidine-1-sulfonyl chloride enters the scene as a more complex electrophile. It combines the features of a sulfonyl chloride—known to be more reactive than a sulfonyl fluoride[10]—with a strained four-membered azetidine ring.[14] This strained ring system is the critical feature that suggests a reactivity profile divergent from simple alkyl or aryl sulfonyl electrophiles.

While direct, extensive studies on the reactivity of 3-fluoroazetidine-1-sulfonyl chloride are not yet prevalent in the literature, recent groundbreaking work on azetidine sulfonyl fluorides (ASFs) provides a strong foundation for predicting its behavior.[15][16][17] This research reveals that the ring strain of the azetidine moiety can facilitate an unusual defluorosulfonylation (deFS) reaction pathway, which competes with the expected SuFEx reaction.[16]

Predicted Reactivity Pathways for 3-Fluoroazetidine-1-sulfonyl Chloride:

-

Classical Sulfamoylation (SuFEx-like): As a sulfonyl chloride, it is expected to react readily with nucleophiles via nucleophilic substitution at the sulfur center to form sulfamides. This pathway is analogous to the SuFEx reaction of sulfonyl fluorides but is anticipated to be significantly faster and less selective due to the better leaving group ability of chloride compared to fluoride.

-

Strain-Release Pathway (dechlorosulfonylation): Drawing parallels from the behavior of ASFs, the strained azetidine ring in 3-fluoroazetidine-1-sulfonyl chloride could promote a novel pathway. Under thermal or specific catalytic conditions, the molecule could undergo a "dechlorosulfonylation," extruding SO₂ and a chloride anion to generate a highly reactive azetidinyl carbocation intermediate. This carbocation would then be rapidly trapped by a wide range of nucleophiles. This pathway opens up possibilities for forming C-N, C-O, and C-S bonds at the 1-position of the azetidine ring, a transformation not accessible through standard SuFEx chemistry.[16]

Caption: Workflow for the comparative reactivity experiment.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare 0.1 M solutions of 4-acetylbenzenesulfonyl fluoride, 3-fluoroazetidine-1-sulfonyl chloride, morpholine, and triethylamine in anhydrous acetonitrile.

-

Prepare a 0.05 M solution of the internal standard in anhydrous acetonitrile.

-

Rationale: Using stock solutions ensures accurate and reproducible concentrations for each reaction. Anhydrous solvent is critical for the moisture-sensitive sulfonyl chloride.

-

-

Reaction Setup:

-

In separate reaction vials, combine the internal standard solution (1 mL), the electrophile solution (1 mL, 0.1 mmol), and the triethylamine solution (1 mL, 0.1 mmol).

-

Equilibrate the vials to the desired reaction temperature (Vial A: 25 °C, Vial B: 60 °C).

-

Rationale: The base (triethylamine) acts as a scavenger for the HCl or HF generated. Running the reaction at two different temperatures will help reveal if there is a thermally activated pathway (like dechlorosulfonylation). [16]

-

-

Reaction Initiation and Monitoring:

-

To initiate the reaction, add the morpholine solution (1.1 mL, 0.11 mmol, 1.1 equiv) to each vial and start a timer.

-

At specified time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a 100 µL aliquot from each reaction mixture.

-

Immediately quench the aliquot by diluting it into 900 µL of a 1:1 acetonitrile/water solution.

-

Rationale: Using a slight excess of the nucleophile ensures the reaction goes to completion. Time-course sampling is essential for determining reaction kinetics.

-

-

Analysis:

-

LC-MS Analysis: Analyze the quenched aliquots by LC-MS to monitor the disappearance of the starting electrophile and the appearance of products. Identify products based on their mass-to-charge ratio. The expected products are the morpholine sulfamide (from both electrophiles) and potentially the 1-morpholinyl-3-fluoroazetidine (from the strain-release pathway).

-

¹⁹F NMR Spectroscopy: For reactions involving the fluorine-containing electrophiles, ¹⁹F NMR can be a powerful tool to monitor the consumption of the starting material, providing a clean signal without interference from other components.

-

Rationale: A combination of analytical techniques provides a comprehensive view of the reaction, confirming both the rate of reaction and the identity of the products formed.

-

Conclusion and Future Outlook

The comparison between sulfonyl fluorides and 3-fluoroazetidine-1-sulfonyl chloride highlights a fascinating divergence in reactivity driven by both the leaving group and the inherent strain of the molecular scaffold.

-

Sulfonyl fluorides remain the gold standard for applications requiring high stability and selectivity, making them ideal for developing targeted covalent inhibitors that are activated within a specific protein microenvironment. Their SuFEx reactivity is predictable and robust. [1][7][11]

-

3-Fluoroazetidine-1-sulfonyl chloride , and by extension other strained-ring sulfonyl electrophiles, represents a frontier of reactivity. It promises not only rapid sulfamoylation but also access to unique molecular architectures through a potential strain-release pathway. [16]This dual reactivity, while potentially leading to lower selectivity, opens up exciting new avenues for library synthesis and the discovery of novel chemical matter. The higher reactivity of the sulfonyl chloride may be advantageous for targeting proteins with less reactive nucleophiles or for applications where rapid bond formation is desired.

For drug development professionals, the choice between these two classes of electrophiles will depend on the specific application. Is the goal a highly selective, stable probe for a well-defined target? The sulfonyl fluoride is likely the superior choice. Is the goal rapid library generation or the exploration of novel azetidine-containing chemical space? The unique, strain-driven reactivity of 3-fluoroazetidine-1-sulfonyl chloride offers compelling and unexplored opportunities. Further investigation into this and related reagents is poised to significantly enrich the toolkit of medicinal chemists and chemical biologists.

References

-

Monash University. Sulfur Fluoride Exchange (SuFEx). [Link]

-

Meng, G. et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health (PMC). [Link]

-

Zheng, Q. et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Kelly, J. M. et al. (2019). The growing applications of SuFEx click chemistry. Royal Society of Chemistry. [Link]

-

Li, Y. et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

-

Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health (PMC). [Link]

-

Li, S. et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]

-

Synthesis. (2024). The First Decade of SuFEx Chemistry: Advancements in SuFEx Polymerization, Non-Canonical SuFEx Reactions. Thieme Chemistry. [Link]

-

ResearchGate. Covalent inhibitors containing sulfonyl fluoride moieties. [Link]

-

Smedley, C. J. et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

-

Chemitry, S. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

-

Wang, Z. et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

-

Wuitschik, G. et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (PMC). [Link]

-

Isom, A. et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

-

Isom, A. et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

1PlusChem. 1411940-38-9 | 3-fluoroazetidine-1-sulfonyl chloride. [Link]

-

Hossain, M. A. et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. National Institutes of Health (PMC). [Link]

-

Isom, A. et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed. [Link]

Sources

- 1. research.monash.edu [research.monash.edu]

- 2. Sulfonyl Fluorides - Enamine [enamine.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Characterization of 3-Fluoroazetidine-1-Sulfonyl Chloride Adducts

Introduction: The Analytical Imperative for a Privileged Scaffold

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a "privileged" motif, prized for the unique three-dimensional character it imparts to drug candidates, often enhancing both physicochemical and pharmacological properties.[1] The introduction of a fluorine atom at the 3-position further modulates electronic properties, making 3-fluoroazetidine a highly sought-after building block. When this core is functionalized as a sulfonyl chloride, it becomes a powerful reagent for creating diverse molecular adducts, primarily sulfonamides, which are a cornerstone of pharmaceutical development.[2]

However, the very reactivity that makes 3-fluoroazetidine-1-sulfonyl chloride a valuable synthetic tool also presents significant analytical challenges.[3] These molecules and their subsequent adducts can be sensitive to moisture and reactive towards nucleophiles, demanding a sophisticated, multi-pronged analytical strategy for unambiguous characterization. For researchers in drug development, robust and reliable characterization is not merely an academic exercise; it is a prerequisite for ensuring the identity, purity, safety, and ultimate efficacy of a potential therapeutic agent.

This guide provides a comparative overview of the essential analytical techniques for characterizing 3-fluoroazetidine-1-sulfonyl chloride adducts. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights to help you build a self-validating analytical workflow.

Pillar 1: Spectroscopic Methods - Unveiling the Molecular Blueprint

Spectroscopic techniques are the cornerstone of structural elucidation, providing a wealth of information about molecular connectivity, functional groups, and atomic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is arguably the most powerful tool for the unambiguous structural elucidation of these adducts in solution.[3] A comprehensive analysis requires a suite of experiments.

-

¹H and ¹³C NMR: These standard experiments provide the foundational map of the molecule's proton and carbon framework. For a typical sulfonamide adduct, one would expect to see characteristic signals for the azetidine ring protons, which are often complex due to diastereotopicity and coupling to fluorine.

-

¹⁹F NMR Spectroscopy: The Fluorine Advantage: Given the subject molecule, ¹⁹F NMR is not just recommended; it is essential. The ¹⁹F nucleus offers several distinct advantages:

-

High Sensitivity: The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons, allowing for rapid data acquisition.[4][5]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range (over 200 ppm) than in ¹H NMR, which minimizes signal overlap and makes the fluorine signal a highly sensitive probe of its local electronic environment.[5][6] A significant change in the ¹⁹F chemical shift upon adduct formation provides strong evidence of a successful reaction at the sulfonyl chloride moiety.

-

J-Coupling Insights: The coupling constants between fluorine and adjacent protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF) are invaluable for confirming the connectivity around the azetidine ring.[7]

-

Expert Insight: The choice of solvent is critical. Due to the reactivity of the parent sulfonyl chloride and potential instability of certain adducts, always use dry, aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ to prevent hydrolysis or solvolysis.[3]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS is a highly sensitive technique that provides the molecular weight and elemental composition of the adduct, serving as a crucial confirmation of identity.[3]

-

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental formula. By providing a mass measurement with high accuracy (typically <5 ppm), HRMS can definitively distinguish between compounds with the same nominal mass but different elemental compositions.

-

Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer provides a structural fingerprint. For sulfonyl-containing compounds, characteristic fragmentation patterns include the loss of a chlorine atom (for the parent sulfonyl chloride) or the loss of SO₂.[8] Analysis of these fragments via MS/MS experiments can help piece together the structure of the adduct.

-

Coupling with Chromatography (LC-MS & GC-MS): This is the most powerful application of MS for this context, allowing for the separation of complex reaction mixtures and the identification of the target adduct, byproducts, and unreacted starting materials.[2]

Infrared (IR) Spectroscopy: The Functional Group Quick-Check

IR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups.[3] For the characterization of 3-fluoroazetidine-1-sulfonyl chloride adducts, it serves two main purposes:

-

Confirmation of Reaction: The disappearance of the S-Cl stretch from the starting material and the appearance of new bands corresponding to the adduct (e.g., N-H stretch in a sulfonamide) confirms the conversion.

-

Identification of the Sulfonyl Group: All sulfonyl-containing compounds will exhibit two strong, characteristic absorption bands for the S=O group.

Expert Insight: Attenuated Total Reflectance (ATR) FTIR is highly convenient as it requires minimal sample preparation, which is advantageous when dealing with moisture-sensitive compounds.[3]

Pillar 2: Chromatographic Methods - The Art of Separation and Quantification

Chromatography is indispensable for assessing the purity of the final adduct and for monitoring the progress of the reaction that forms it.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the premier technique for separating and quantifying non-volatile adducts in a mixture.

-

Methodology: Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common starting point.[10][11] A mobile phase consisting of acetonitrile and water is typical.[12][13]

-

Detection: A UV detector is standard, but if the adduct lacks a strong chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or, most powerfully, a mass spectrometer (LC-MS) are necessary.[3]

-

Derivatization: For some sulfonyl chlorides and their adducts that are difficult to analyze directly, derivatization can be employed. Reacting the compound with an amine, for instance, creates a more stable sulfonamide that is often easier to handle and analyze chromatographically.[3][14]

Gas Chromatography (GC): For Volatile and Thermally Stable Analytes

GC is less commonly used for these adducts due to their likely low volatility and potential for thermal degradation. However, it can be a powerful tool under specific circumstances.

-

Derivatization is Key: The inherent reactivity of the sulfonyl chloride functional group makes it unsuitable for direct GC analysis. A common and effective strategy is to derivatize the sulfonyl chloride with an amine (e.g., diethylamine) to form a stable, more volatile sulfonamide, which can then be readily analyzed by GC-MS.[3][15] This approach is excellent for assessing the purity of the initial sulfonyl chloride starting material.

Pillar 3: X-ray Crystallography - The Unambiguous 3D Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[16]

-

Principle: By diffracting X-rays off a single, well-ordered crystal of the adduct, one can determine the precise spatial arrangement of every atom in the molecule. This provides incontrovertible proof of structure, including relative and absolute stereochemistry.

-

Application: This method is paramount for confirming the structure of a novel adduct, understanding its solid-state conformation, and providing critical data for structure-activity relationship (SAR) studies in drug design.[1]

-

The Challenge: The primary limitation is the need to grow a single crystal of sufficient size and quality, which can be a challenging and time-consuming process.[1]

Comparative Summary of Analytical Methods

| Technique | Information Obtained | Sample Requirements | Key Advantages | Key Limitations |

| NMR Spectroscopy | Definitive molecular structure, connectivity, stereochemistry (in solution) | 5-10 mg, soluble | Provides the most comprehensive structural detail; ¹⁹F NMR is highly specific and sensitive.[4][7] | Lower sensitivity than MS; requires pure sample for full assignment. |

| Mass Spectrometry | Molecular weight, elemental formula, structural fragments | Micrograms to nanograms | Extremely high sensitivity; HRMS provides exact mass; LC-MS is ideal for mixture analysis.[2][3] | Does not provide connectivity or stereochemical information on its own. |

| HPLC / UPLC | Purity, quantification, separation of mixtures | Soluble mixture | Robust, reproducible, and quantitative; easily coupled to MS.[11] | Requires a chromophore for UV detection; method development can be time-consuming. |

| GC / GC-MS | Purity and identification of volatile/derivatized compounds | Volatile, thermally stable | High separation efficiency for volatile compounds.[15] | Not suitable for non-volatile or thermally labile adducts; often requires derivatization.[3] |

| IR Spectroscopy | Presence of functional groups (e.g., S=O) | Milligrams, solid or liquid | Fast, simple, non-destructive.[3] | Provides limited structural information; not suitable for complex mixture analysis. |

| X-ray Crystallography | Absolute 3D molecular structure (in solid state) | High-quality single crystal | Unambiguous and definitive structural proof.[1][16] | Growing suitable crystals can be a major bottleneck. |

Visualizing the Analytical Workflow

A logical workflow is crucial for efficient and comprehensive characterization. The following diagram illustrates a typical pathway from receiving a sample to achieving full structural confirmation and purity assessment.

Caption: A typical workflow for the characterization of novel chemical adducts.

This second diagram helps a researcher decide which technique to prioritize based on their specific analytical question.